Home > Products > Screening Compounds P93408 > 5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine
5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine - 1340040-21-2

5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine

Catalog Number: EVT-6298067
CAS Number: 1340040-21-2
Molecular Formula: C8H4F3N3O
Molecular Weight: 215.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

IMC-038525

Compound Description: IMC-038525 is a known tubulin inhibitor, exhibiting anticancer activity. Although its specific structure isn't detailed in the provided abstracts, it's stated to share a common pharmacophoric structure with the target compound, 5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine. This commonality lies in the presence of an "oxadiazole linked aryl nucleus." []

Relevance: The shared "oxadiazole linked aryl nucleus" between IMC-038525 and 5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine classifies them as structurally related compounds. [] This suggests potential similarities in their binding interactions and modes of action, particularly concerning tubulin inhibition.

IMC-094332

Compound Description: IMC-094332 is another tubulin inhibitor with documented anticancer activity. Like IMC-038525, its full structure isn't provided, but it shares the "oxadiazole linked aryl nucleus" pharmacophoric feature with both 5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine and IMC-038525. []

Relevance: The common "oxadiazole linked aryl nucleus" establishes a structural relationship between IMC-094332 and 5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine. [] This shared feature is highlighted in the research due to its presence in known anticancer agents, indicating its potential significance for tubulin inhibition and anticancer activity.

FATB

Compound Description: FATB is described as an isosteric replacement of the sulfur atom in a thiadiazole ring with the oxygen atom of an oxadiazole ring. While its precise structure isn't given, it's mentioned in the context of anticancer research and, similar to the previous two compounds, shares the "oxadiazole linked aryl nucleus" with 5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine. []

Relevance: Despite the lack of a detailed structure, FATB's classification as an oxadiazole derivative with an "oxadiazole linked aryl nucleus" makes it structurally related to 5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine. [] This connection emphasizes the relevance of the oxadiazole moiety and its substitution patterns in influencing biological activities, particularly in the context of anticancer properties.

N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s)

Compound Description: N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) exhibited significant anticancer activity against a panel of cancer cell lines, including MDA-MB-435 (melanoma), K-562 (leukemia), T-47D (breast cancer), and HCT-15 (colon cancer). []

Relevance: This compound shares the core 1,3,4-oxadiazol-2-amine structure with 5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine, differing in the substituents at the 5-position of the oxadiazole ring. [] This structural similarity suggests that modifications at this position can significantly influence anticancer activity.

N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine (4u)

Compound Description: N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine (4u) demonstrated notable anticancer activity, particularly against the MDA-MB-435 melanoma cell line. []

Relevance: Like compound 4s, compound 4u shares the core 1,3,4-oxadiazol-2-amine structure with 5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine. [] The difference lies in the substituents at the 5-position, where 4u possesses a 4-hydroxyphenyl group. This structural comparison suggests that the presence and nature of substituents at this position play a crucial role in determining anticancer activity.

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

Compound Description: EPPA-1 is identified as a novel third-generation phosphodiesterase 4 (PDE4) inhibitor. It exhibits potent anti-inflammatory activity both in vitro and in vivo, with a significantly improved therapeutic index compared to first and second-generation PDE4 inhibitors. [] This improved therapeutic index stems from its low emetic potential, a common side effect of PDE4 inhibitors.

N-dodecyl-5-(pyrimidin-5-yl)-1,3,4-oxadiazol-2-amine

Compound Description: N-dodecyl-5-(pyrimidin-5-yl)-1,3,4-oxadiazol-2-amine showed potent antimycobacterial activity, particularly against Mycobacterium tuberculosis strains, including multidrug-resistant strains. [] It exhibited inhibitory activity at concentrations comparable to current antitubercular drugs. This compound's mechanism of action is suggested to be related to the inhibition of cell wall biosynthesis in Mycobacterium tuberculosis.

Relevance: This compound shares the 1,3,4-oxadiazol-2-amine core structure with 5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine, differing in the substituents at the 5-position of the oxadiazole ring. [] This comparison demonstrates the potential of modifying the 5-position of the 1,3,4-oxadiazol-2-amine scaffold for developing new antimycobacterial agents.

Overview

5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine is a synthetic compound that belongs to the class of oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms. This compound is notable for its trifluoromethyl substitution, which enhances its chemical properties and potential biological activity. The compound's chemical formula is C9_{9}H6_{6}F3_{3}N3_{3}O, and it has a molecular weight of 215.13 g/mol .

Source

The compound can be synthesized through various chemical methods and is often studied for its biological activities, particularly in medicinal chemistry. It is classified under the CAS number 1340040-21-2, which facilitates its identification in chemical databases .

Classification

5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine falls under the broader category of oxadiazole derivatives. These compounds are recognized for their diverse pharmacological properties, including antimicrobial and anti-inflammatory activities. The trifluorophenyl group is significant as it can influence the compound's lipophilicity and reactivity .

Synthesis Analysis

The synthesis of 5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine can be achieved through several methods:

  1. Starting Materials: The synthesis typically begins with commercially available aryl hydrazides or can be prepared via Fischer esterification followed by hydrazinolysis.
  2. Cyclization Process: The aryl hydrazide is reacted with a suitable carbonyl compound or thioketone in the presence of a dehydrating agent such as phosphorus oxychloride or iodine to facilitate cyclization into the oxadiazole ring.
  3. Yields: The reaction yields can vary significantly based on the conditions used but are generally reported to be in the range of 67% to 98% for related compounds .
  4. Technical Details: The reaction conditions often involve mild temperatures and controlled environments to optimize yield and minimize side reactions.
Molecular Structure Analysis

Structure

The molecular structure of 5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine features a five-membered oxadiazole ring with a trifluorophenyl substituent at the 5-position and an amino group at the 2-position.

Data

Key structural details include:

  • Molecular Formula: C9_{9}H6_{6}F3_{3}N3_{3}O
  • Molecular Weight: 215.13 g/mol
  • Melting Point: Specific melting point data may vary based on purity but should be determined experimentally for precise applications.
Chemical Reactions Analysis

5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions.
  2. Cyclization Reactions: It may also undergo further cyclization or condensation reactions under specific conditions to form more complex structures.
  3. Reactivity with Electrophiles: The trifluorophenyl group enhances reactivity towards electrophiles due to the electron-withdrawing effect of fluorine atoms.
Mechanism of Action

The mechanism of action for compounds like 5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine often involves interaction with biological targets such as enzymes or receptors:

  1. Enzyme Inhibition: This compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in neurotransmission .
  2. Binding Affinity: The structure allows for favorable interactions within the enzyme active sites through hydrophobic and hydrogen bonding interactions.
Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Generally stable under ambient conditions but should be stored away from strong acids or bases.
  • Reactivity: Reacts readily with electrophiles due to the presence of the amino group and can undergo oxidation or reduction reactions depending on conditions.
Applications

The applications of 5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine are diverse:

  1. Medicinal Chemistry: Its derivatives have been explored for use as potential pharmaceuticals due to their biological activity against various diseases.
  2. Research Applications: Used in studies focused on enzyme inhibition and drug design due to its structural properties that allow for modification and optimization.
Introduction to 1,3,4-Oxadiazole Derivatives in Medicinal Chemistry

1,3,4-Oxadiazoles represent a privileged scaffold in medicinal chemistry, characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. First identified in 1884, these compounds evolved from chemical curiosities to indispensable pharmacophores in drug discovery [7]. Their significance stems from exceptional metabolic stability, aromaticity-modulated electronic properties, and versatile bioisosteric capabilities—effectively mimicking esters, amides, and carboxylic acids while resisting hydrolytic cleavage [9] [7]. Approximately 20% of FDA-approved fluorinated drugs incorporate heterocyclic motifs like 1,3,4-oxadiazoles, underscoring their pharmaceutical relevance [6]. The integration of fluorine atoms, particularly in the 5-aryl position exemplified by 5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine, synergistically enhances bioavailability and target engagement, positioning these hybrids as critical tools in addressing antimicrobial resistance and CNS disorders [4] [6].

Structural and Electronic Properties of 1,3,4-Oxadiazole Heterocycles

The 1,3,4-oxadiazole ring exhibits a planar structure with bond lengths intermediate between single and double bonds, reflecting its partial aromaticity. Density Functional Theory (DFT) studies at the B3LYP/6-311G(d,p) level reveal key parameters: the C–O bond length averages 1.36–1.37 Å, while N–N bonds span 1.38–1.40 Å [1] [10]. These values indicate electron delocalization across the ring, satisfying Hückel’s rule (6 π-electrons) but with reduced aromaticity compared to benzene. This electronic profile manifests in a dipole moment of 2.5–4.0 D, facilitating dipole-dipole interactions with biological targets [10].

Table 1: Structural Parameters of 1,3,4-Oxadiazole Ring from DFT Studies

Bond/AngleCalculated ValueExperimental (XRD)Biological Implication
C5–O1 (Å)1.3681.360–1.375Hydrogen bond acceptance
N2–N3 (Å)1.3841.380–1.392Conformational rigidity
C5–O1–C4 Angle (°)105.2104.5–106.0Planarity for π-stacking
N1–C5–O1 Angle (°)112.5111.8–113.2Electron density distribution

Spectroscopically, 1,3,4-oxadiazoles display diagnostic IR absorptions at 960–980 cm⁻¹ (C–O–C stretch) and 1520–1570 cm⁻¹ (C=N stretch) [1]. Nuclear Magnetic Resonance (NMR) reveals distinct signals: ¹³C chemical shifts for C2 and C5 appear at 165–170 ppm and 160–165 ppm, respectively, confirming anisotropic shielding [1] [9]. Frontier molecular orbital analysis shows a HOMO-LUMO energy gap of 4.5–5.5 eV, correlating with kinetic stability and polarizability essential for charge transfer in bio-optical applications [3] [10].

Role of Fluorinated Substituents in Bioactive Molecule Design

Fluorine’s unique properties—van der Waals radius (1.47 Å), electronegativity (4.0 Pauling), and C–F bond strength (485 kJ/mol)—make it transformative in drug design [4] [8]. Incorporating trifluorophenyl groups into 1,3,4-oxadiazoles induces multi-faceted effects:

  • Lipophilicity Modulation: A 3,4,5-trifluorophenyl substituent increases log P by ~0.7 units compared to unsubstituted phenyl, enhancing membrane permeability [4] [6].
  • Metabolic Blockade: Fluorine atoms at aryl positions deactivate cytochrome P450-mediated oxidation, reducing clearance. For instance, trifluorinated oxadiazoles exhibit >50% lower hepatic metabolism than non-fluorinated analogs [4] [8].
  • Electronic Effects: The strong inductive (-I) effect lowers the pKa of adjacent functional groups by 1–3 units, optimizing electrostatic interactions with targets like cholinesterases or GABA transporters [6] [8].

Table 2: Impact of Fluorination on Key Pharmacokinetic Parameters

Substituentlog PMetabolic Stability (t₁/₂, min)pKa ShiftBioavailability (%)
Phenyl1.8528-42
4-Fluorophenyl2.0245-0.358
3,4-Difluorophenyl2.3168-0.772
3,4,5-Trifluorophenyl2.52>120-1.285

However, fluorination poses challenges. Environmental persistence of metabolites like trifluoroacetic acid (TFA) raises ecological concerns, and strategic fluorination must balance efficacy with biodegradability [6]. Computational studies confirm that 3,4,5-trifluorophenyl derivatives exhibit superior electrophilicity indices (ω = 5.8 eV), enhancing charge transfer interactions in enzyme active sites [3] [10].

Historical Development of 5-Aryl-1,3,4-Oxadiazol-2-Amines as Pharmacophores

The journey of 5-aryl-1,3,4-oxadiazol-2-amines began with early syntheses in the 1960s using acylhydrazide cyclization with cyanogen bromide or dehydrating agents (POCl₃, SOCl₂) [9]. The 1980s marked a turning point with the discovery of their antimicrobial and antiviral activities, driving structural diversification [7]. Milestones include:

  • Raltegravir (FDA-approved in 2007): This HIV integrase inhibitor highlighted the scaffold’s capacity for metal chelation and conformational rigidity [9].
  • Zibotentan (Phase III trials): An anticancer agent featuring a 1,3,4-oxadiazole core linked to fluorinated aryl groups, validating the trifluorophenyl motif for target affinity [9].

Recent innovations focus on molecular hybridization. Nipecotic acid-oxadiazole hybrids (e.g., compound 4m) demonstrated potent GABA transporter inhibition (IC₅₀ = 12 µM), reducing seizure duration by 80% in murine models [5]. N-Dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine emerged as a dual cholinesterase inhibitor (AChE IC₅₀ = 12.8 µM; BChE IC₅₀ = 53.1 µM), outperforming rivastigmine [2].

Table 3: Evolution of Key 5-Aryl-1,3,4-Oxadiazol-2-Amine Pharmacophores

CompoundSynthesis MethodBiological TargetActivityYear
5-Phenyl-2-amino-1,3,4-oxadiazoleBrCN-mediated cyclizationMicrobial enzymesAntimicrobial (MIC = 32 µg/mL)1968
RaltegravirTosCl dehydrationHIV integraseAntiviral (FDA approved)2007
N-Dodecyl-oxadiazolesI₂ oxidationAChE/BChEAnti-Alzheimer (IC₅₀ = 12.8 µM)2022
Nipecotic acid-hybridsCDI couplingGABA transporterAnticonvulsant (78% protection)2020

Modern syntheses leverage microwave-assisted cyclization and iodine-catalyzed oxidations, achieving yields >90% with minimal purification [9] [2]. The integration of computational design (e.g., DFT, molecular docking) now enables precise optimization of 5-(3,4,5-trifluorophenyl) derivatives for CNS permeability and multi-target engagement [3] [5].

Properties

CAS Number

1340040-21-2

Product Name

5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine

IUPAC Name

5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine

Molecular Formula

C8H4F3N3O

Molecular Weight

215.13 g/mol

InChI

InChI=1S/C8H4F3N3O/c9-4-1-3(2-5(10)6(4)11)7-13-14-8(12)15-7/h1-2H,(H2,12,14)

InChI Key

QLPFFQQHAWKRAZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C2=NN=C(O2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.